2-(2-Aminophenoxy)-acetamide

Description

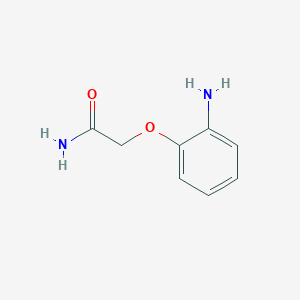

2-(2-Aminophenoxy)-acetamide is an acetamide derivative featuring a 2-aminophenoxy substituent. Structurally, it comprises an acetamide core (CH₃CONH₂) linked to a phenoxy group bearing an amino (-NH₂) group at the ortho position (Figure 1).

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(2-aminophenoxy)acetamide |

InChI |

InChI=1S/C8H10N2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |

InChI Key |

CQHFAKBQNPZTFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Phenoxy Acetamides

The biological activity of phenoxy acetamides is highly influenced by substituents on the aromatic ring. Comparative studies reveal:

Electron-donating groups (e.g., -OMe, -NH₂):

- 2-(4-Methoxyphenoxy)-acetamide derivatives (e.g., compound 38 in ) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM) due to enhanced cellular uptake and interaction with DNA topoisomerases .

- The 2-aminophenoxy group in 2-(2-Aminophenoxy)-acetamide may similarly improve binding to enzymes like MAO-A/B or cholinesterases, as seen in related acetamide-type MAO inhibitors (IC₅₀ = 0.028 mM for a quinoxalinyl analog) .

Electron-withdrawing groups (e.g., -F, -Cl):

- 2-(4-Fluorophenoxy)-acetamide () and 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)-acetamide () show moderate antifungal and antibacterial activity, likely due to increased membrane permeability and halogen-mediated interactions .

- In contrast, the amino group in this compound may reduce lipophilicity but enhance target specificity for neurological enzymes (e.g., AChE) .

Pharmacological Activity Comparison

Anticancer Activity:

- Phenoxy acetamides with quinazoline-sulfonyl (compound 38) or thiadiazole (compound 7d) moieties exhibit potent cytotoxicity. Compound 7d showed IC₅₀ = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil .

- The 2-aminophenoxy group may confer unique anticancer mechanisms, such as intercalation or kinase inhibition, though experimental validation is needed.

Antimicrobial Activity:

- Benzo[d]thiazol-sulfonyl acetamides (compounds 47 , 48 ) demonstrated strong activity against gram-positive bacteria (MIC < 1 µg/mL) .

- The amino group in this compound could reduce broad-spectrum antimicrobial efficacy but improve selectivity for eukaryotic targets.

Enzyme Modulation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.